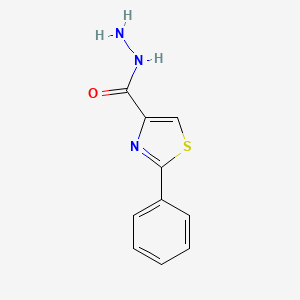

2-Phenyl-1,3-thiazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-1,3-thiazole-4-carbohydrazide is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 . It is used for research purposes .

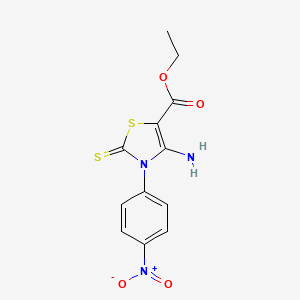

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazole-4-carbohydrazide consists of a thiazole ring attached to a phenyl group and a carbohydrazide group .Chemical Reactions Analysis

Thiazole rings, like the one in 2-Phenyl-1,3-thiazole-4-carbohydrazide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Specific reactions involving 2-Phenyl-1,3-thiazole-4-carbohydrazide are not detailed in the search results.Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazole-4-carbohydrazide is a solid substance that should be stored at 4° C. Its melting point is between 136-138° C .科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

“2-Phenyl-1,3-thiazole-4-carbohydrazide” derivatives have been synthesized and studied for their anticancer activity. These compounds have been reported to possess significant growth inhibitory potency in liver HepG2 cancer cell line .

Methods of Application or Experimental Procedures

A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared via the reaction of the 2- (4-methyl-2-phenylthiazole-5-carbonyl)- N -phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides .

Results or Outcomes

The results revealed that the compounds had good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin . The IC50 values of the compounds ranged from 0.82 to 1.88 µM .

Antifungal Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Mycology .

Summary of the Application

Thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-carbohydrazide”, have been reported to possess various pharmacological activities, including antifungal activity .

Methods of Application or Experimental Procedures

Xanthine Oxidase Inhibitory Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

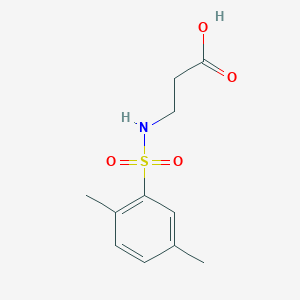

A series of “2-Phenyl-1,3-thiazole-4-carbohydrazide” derivatives were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout.

Methods of Application or Experimental Procedures

The compounds were synthesized and their inhibitory activity against xanthine oxidase was evaluated in vitro .

Results or Outcomes

Among the synthesized compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar range .

Antihypertensive Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Cardiology .

Summary of the Application

Thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-carbohydrazide”, have been reported to possess various pharmacological activities, including antihypertensive activity .

Methods of Application or Experimental Procedures

Antioxidant Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Biochemistry .

Summary of the Application

Thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-carbohydrazide”, have been reported to possess various pharmacological activities, including antioxidant activity .

Methods of Application or Experimental Procedures

Two-Photon Cell Fluorescence Imaging

Specific Scientific Field

This application falls under the field of Biophysics and Cell Biology .

Summary of the Application

“2-Phenyl-1,3-thiazole-4-carbohydrazide” has potential application in two-photon cell fluorescence imaging according to the calculated excellent two-photon absorption properties .

Safety And Hazards

特性

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVLEVHLHNGPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372385 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenyl-1,3-thiazole-4-carbohydrazide | |

CAS RN |

7113-12-4 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)

![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)